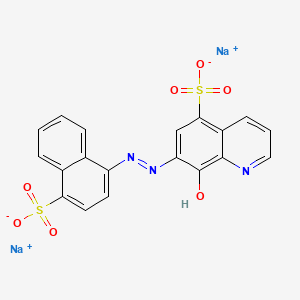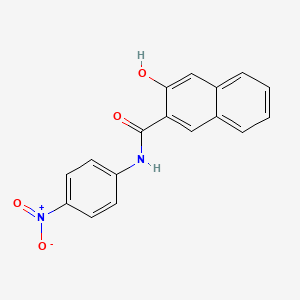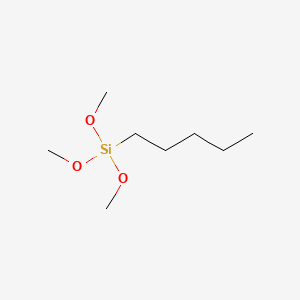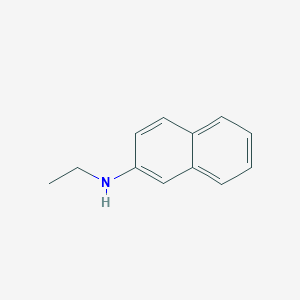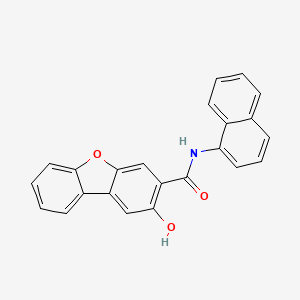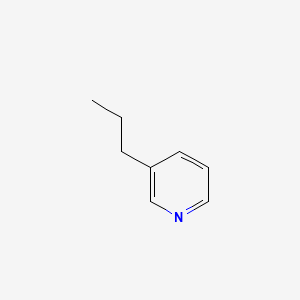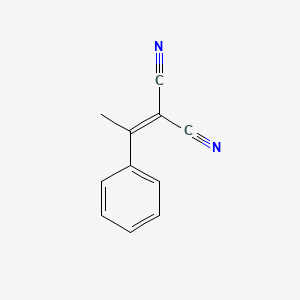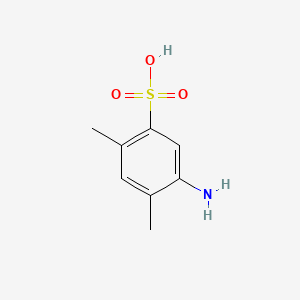
2-Aminoacridine
Overview
Description
2-Aminoacridine is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Acridin-2-amine, also known as 2-Aminoacridine, is a derivative of acridine that has been actively researched over the years for its potential therapeutic applications . This article provides a comprehensive overview of the mechanism of action of Acridin-2-amine.
Target of Action
The primary targets of Acridin-2-amine are DNA and related enzymes . The compound is known to intercalate into double-stranded DNA, which is facilitated by its planar form . This interaction with DNA and related enzymes is principally responsible for the mode of action of Acridin-2-amine .
Mode of Action
Acridin-2-amine interacts with its targets primarily through DNA intercalation . This process involves the insertion of the planar acridine molecule between the base pairs of the DNA double helix . This intercalation, which is driven by charge transfer and π-stacking interactions, eventually causes the helical structure of the DNA to unwind .
Biochemical Pathways
The intercalation of Acridin-2-amine into DNA affects various biological processes involving DNA and related enzymes . This can lead to disruptions in DNA replication and transcription, thereby affecting the normal functioning of cells . The exact biochemical pathways affected by Acridin-2-amine and their downstream effects are subject to ongoing research.
Pharmacokinetics
The pharmacokinetics of Acridin-2-amine involves balancing processes such as absorption, distribution, metabolism, and excretion (ADME) . These processes are crucial for the proper action of the drug . For instance, the ability of Acridin-2-amine to penetrate the blood-brain barrier is important for the treatment of CNS tumors or neurodegenerative diseases . The pharmacokinetic profile of Acridin-2-amine can be improved by conjugation with various nanoobjects such as liposomes or dendrimers .
Result of Action
The intercalation of Acridin-2-amine into DNA can lead to disruptions in DNA replication and transcription, thereby affecting the normal functioning of cells . This can result in the inhibition of cell growth and proliferation, making Acridin-2-amine a potential therapeutic agent for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Action Environment
The action, efficacy, and stability of Acridin-2-amine can be influenced by various environmental factors . For instance, the photocatalytic activity of Acridin-2-amine can be enhanced when used in concert with copper and Brønsted acid catalytic processes . This can facilitate previously inaccessible homogeneous photocatalytic reactions, providing a streamlined segue to a wide range of amines and nonproteinogenic α-amino acids .
Biochemical Analysis
Biochemical Properties
Acridin-2-amine plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The planar structure of Acridin-2-amine allows it to intercalate into double-stranded DNA, which is driven by charge transfer and π-stacking interactions . This interaction can influence various biological processes involving DNA and related enzymes .
Cellular Effects
Acridin-2-amine has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Acridin-2-amine derivatives have shown high cytotoxic activity against cancer cell lines . They are known to inhibit topoisomerase or telomerase enzymes, which can lead to apoptosis and cell death .
Molecular Mechanism
The molecular mechanism of Acridin-2-amine involves its interaction at the molecular level with biomolecules. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Acridin-2-amine derivatives can act as DNA intercalators, disrupting the normal function of DNA and leading to cell death .
Transport and Distribution
Acridin-2-amine is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, affecting its localization or accumulation. For instance, Acridin-2-amine derivatives have been shown to penetrate the blood-brain barrier, yielding peak concentrations in the brain .
Properties
IUPAC Name |
acridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXPWBKKZFLMPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206818 | |
| Record name | 2-Acridinamine (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581-28-2 | |
| Record name | 2-Acridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acridinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acridinamine (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ACRIDINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ24NE6LYA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


